molecular formula C14H20BrN3O2 B7344788 (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one

货号 B7344788
分子量: 342.23 g/mol
InChI 键: VMRHZXNVORYCTF-TVKKRMFBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one, also known as BAY 57-1293, is a small molecule inhibitor of the protein kinase enzyme, PDE5 (Phosphodiesterase 5). PDE5 is responsible for the breakdown of cyclic guanosine monophosphate (cGMP), which is a secondary messenger molecule involved in the regulation of smooth muscle relaxation. BAY 57-1293 has been extensively studied for its potential application in the treatment of various diseases, including pulmonary arterial hypertension (PAH), erectile dysfunction (ED), and heart failure.

作用机制

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 works by inhibiting the PDE5 enzyme, which is responsible for the breakdown of cGMP. By inhibiting PDE5, this compound 57-1293 increases the levels of cGMP, leading to increased smooth muscle relaxation and improved blood flow. This mechanism of action is responsible for the therapeutic effects of this compound 57-1293 in PAH, ED, and heart failure.
Biochemical and Physiological Effects:
This compound 57-1293 has been shown to have several biochemical and physiological effects. In PAH, this compound 57-1293 improves exercise capacity, hemodynamics, and quality of life by reducing pulmonary vascular resistance and improving right ventricular function. In ED, this compound 57-1293 improves erectile function by increasing penile blood flow and improving smooth muscle relaxation. In heart failure, this compound 57-1293 improves cardiac function by reducing afterload and improving myocardial contractility.

实验室实验的优点和局限性

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 has several advantages and limitations for lab experiments. One advantage is that it is a highly specific inhibitor of PDE5, with minimal effects on other PDE isoforms. This specificity allows for more accurate and reliable data in experiments involving PDE5 inhibition. One limitation is that this compound 57-1293 is a small molecule inhibitor, which may limit its effectiveness in certain experimental settings.

未来方向

There are several future directions for research involving (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293. One direction is the development of more potent and selective PDE5 inhibitors for the treatment of PAH, ED, and heart failure. Another direction is the investigation of the potential therapeutic effects of PDE5 inhibitors in other diseases, such as cancer and neurological disorders. Additionally, the development of novel drug delivery systems for PDE5 inhibitors may improve their efficacy and reduce side effects.

合成方法

The synthesis of (2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 involves a multi-step process, starting with the reaction of 5-bromopyrimidine-2-carboxylic acid with 1,3-dimethyl-3-azetidinone to form 5-bromopyrimidine-2-carboxylic acid 1,3-dimethyl-3-azetidinone ester. This intermediate is then reacted with 1-(3-chloropropyl)-4-piperidinol to form the key intermediate, 1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one. The final step involves the conversion of the intermediate to the desired product, this compound 57-1293, through a series of purification steps.

科学研究应用

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one 57-1293 has been extensively studied for its potential application in the treatment of various diseases, including PAH, ED, and heart failure. In PAH, this compound 57-1293 has been shown to improve exercise capacity, hemodynamics, and quality of life in patients. In ED, this compound 57-1293 has been shown to improve erectile function in patients who are unresponsive to other treatments. In heart failure, this compound 57-1293 has been shown to improve cardiac function and reduce the risk of hospitalization.

属性

IUPAC Name

(2R)-1-[3-(5-bromopyrimidin-2-yl)piperidin-1-yl]-2-hydroxy-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrN3O2/c1-9(2)12(19)14(20)18-5-3-4-10(8-18)13-16-6-11(15)7-17-13/h6-7,9-10,12,19H,3-5,8H2,1-2H3/t10?,12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRHZXNVORYCTF-TVKKRMFBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CCCC(C1)C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)N1CCCC(C1)C2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。